molecular formula C13H9F3N2O3 B13427080 Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- CAS No. 24219-87-2

Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-

Cat. No.: B13427080
CAS No.: 24219-87-2
M. Wt: 298.22 g/mol
InChI Key: SQOIKGXTSAWZTO-UHFFFAOYSA-N
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Description

Chemical Name: Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- CAS Registry Number: 24219-87-2 Molecular Formula: C₁₃H₉F₃N₂O₃ Molecular Weight: 298.22 g/mol IUPAC Standard InChIKey: SQOIKGXTSAWZTO-UHFFFAOYSA-N Synonyms:

  • 4-(2-Nitro-4-(trifluoromethyl)phenoxy)aniline
  • 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzenamine

This compound features a central aromatic ring with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position on the phenoxy substituent.

Properties

CAS No.

24219-87-2

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(7-8)18(19)20)21-10-4-2-9(17)3-5-10/h1-7H,17H2

InChI Key

SQOIKGXTSAWZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- typically involves the nitration of a precursor compound followed by further chemical modifications. One common method involves the nitration of 4-(trifluoromethyl)phenol to produce 2-nitro-4-(trifluoromethyl)phenol, which is then reacted with aniline to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

While specific applications for Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- are not extensively documented, related compounds and research suggest potential uses:

  • Synthesis of New Compounds: Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- can be used in the synthesis of more complex organic molecules.
  • Antimicrobial Research: N-benzyl-2-nitro-4-(trifluoromethyl)aniline, a related compound, has demonstrated antimicrobial activity against various bacterial strains, suggesting that Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- may have similar applications in treating infectious diseases.
  • Anticancer Research: N-benzyl-2-nitro-4-(trifluoromethyl)aniline has been explored as a potential candidate for anticancer drug development, showing cytotoxic effects against cancer cell lines and inhibiting tumor growth through apoptosis induction.

Related Compounds and Their Applications

  • 2-Amino-5-nitrobenzotrifluoride: This compound has a similar structure to N-benzyl-2-nitro-4-(trifluoromethyl)aniline but lacks the benzyl group.
  • 4-Nitro-α,α,α-trifluoro-o-toluidine: This compound also has a similar structure but with different substitution patterns.
  • 4-Aminobenzotrifluoride: While lacking the nitro group, this compound has a similar trifluoromethyl substitution.

Case Studies and Research Findings

The following table summarizes research findings related to compounds with structural similarities to Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-:

StudyFocusFindings
Study 1 (N-benzyl-2-nitro-4-(trifluoromethyl)aniline)Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with MIC values comparable to standard antibiotics.
Study 2 (N-benzyl-2-nitro-4-(trifluoromethyl)aniline)Anticancer ActivityShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency in inducing apoptosis.
Study 3 (N-benzyl-2-nitro-4-(trifluoromethyl)aniline)Mechanism ExplorationIdentified enzyme targets that are inhibited by the compound, leading to disrupted metabolic pathways in cancer cells.
Synthesis and Structure-Activity Relationships of New 2 antiplasmodial activityThe antiplasmodial activity and cytotoxicity of compounds strongly depended on the substitution pattern of the anilino partial structure as well as on the size of substituents. The diaryl ether partial structure had further impacts on the activity. The para substituted N- Boc and N
A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds antitubercular activitiesThus sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives ( II , Figure 1) were designed, synthesized and tested for their in vitro antitubercular activity against M. tuberculosis H 37Rv by a microdilution method. The most potent one, compound 3m , was assayed for its activities against two resistant M. tuberculosis strains isolated from clinical cases.

Potential Mechanisms of Action

The biological activity of Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- and related compounds is attributed to their structural components. The nitro and trifluoromethyl groups enhance the compound's ability to penetrate cell membranes and interact with biological targets such as enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, affecting cell survival and proliferation.
  • Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways.

Physicochemical and Pharmacokinetic Parameters

Mechanism of Action

The mechanism of action of Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural and Molecular Differences
Compound Name (CAS) Molecular Formula Molecular Weight Substituent Features Key References
Target Compound : Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- (24219-87-2) C₁₃H₉F₃N₂O₃ 298.22 -NO₂ (2-position), -CF₃ (4-position), -NH₂ (para to phenoxy)
Benzenamine, 4-(trifluoromethyl)- (455-14-1) C₇H₆F₃N 161.12 -CF₃ (para to -NH₂)
Benzenamine, 4-(4-aminophenoxy)-3-(trifluoromethyl)- (270923-67-6) C₁₃H₁₁F₃N₂O 268.24 -NH₂ (para to phenoxy), -CF₃ (3-position), additional -NH₂ on phenoxy
4-(2-Fluorophenoxy)aniline (305801-12-1) C₁₂H₁₀FNO 203.21 -F (2-position on phenoxy), -NH₂ (para to phenoxy)
Benzenamine, 4-fluoro-2-methyl- (452-71-1) C₇H₈FN 125.14 -F (para to -NH₂), -CH₃ (ortho to -NH₂)

Functional Group Analysis

Nitro (-NO₂) and Trifluoromethyl (-CF₃) Synergy

The target compound’s combination of -NO₂ (electron-withdrawing) and -CF₃ (strongly electron-withdrawing) groups creates a highly electron-deficient aromatic system. This contrasts with simpler analogues like Benzenamine, 4-(trifluoromethyl)- (CAS 455-14-1), which lacks the nitro group and phenoxy linkage, resulting in reduced steric hindrance and higher volatility .

Phenoxy Linkage Variations
  • 4-(4-Aminophenoxy)-3-(trifluoromethyl)aniline (CAS 270923-67-6) replaces the nitro group with a secondary amine (-NH₂) on the phenoxy ring.
  • 4-(2-Fluorophenoxy)aniline (CAS 305801-12-1) substitutes -NO₂ and -CF₃ with a single fluorine atom, reducing molecular weight (203.21 vs. 298.22) and altering solubility profiles .
Methyl/Fluoro Substitution Patterns

Benzenamine, 4-fluoro-2-methyl- (CAS 452-71-1) demonstrates how smaller substituents (-F, -CH₃) affect basicity and intermolecular interactions. Its lower molecular weight (125.14 vs. 298.22) correlates with higher volatility, a property critical in applications like gas-phase reactions .

Reactivity and Application Implications

  • Electrophilic Aromatic Substitution: The target compound’s electron-deficient aromatic ring favors reactions with nucleophiles, whereas analogues like 4-(4-aminophenoxy)-3-(trifluoromethyl)aniline may undergo diazotization more readily due to the presence of -NH₂ groups .
  • Thermal Stability : The nitro group in the target compound may reduce thermal stability compared to fluorine- or methyl-substituted derivatives .
  • Biological Activity: Trifluoromethyl and nitro groups are common in agrochemicals.

Biological Activity

Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-, also known by its CAS number 24219-87-2, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzeneamine core with a nitro group and a trifluoromethyl phenoxy substituent. This structure is significant as the presence of both the nitro and trifluoromethyl groups enhances its biological properties by improving membrane permeability and target binding affinity.

PropertyValue
Molecular FormulaC16H16F3N3O3
Molecular Weight375.31 g/mol
IUPAC NameBenzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-
CAS Number24219-87-2

The biological activity of Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- is primarily attributed to its interaction with various cellular targets. The compound may inhibit specific enzymes or receptors involved in critical cellular pathways. The nitro and trifluoromethyl groups facilitate enhanced cellular uptake and binding to target proteins, leading to modulation of their activity .

Antimicrobial Properties

Research has indicated that Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)- exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it was evaluated against M. tuberculosis with promising results indicating potential as an antitubercular agent . The compound's MIC values ranged from 4 to 64 µg/mL against resistant strains, demonstrating its efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, one study reported that derivatives of this compound showed IC50 values in the nanomolar range against several tumor cell lines .

Case Studies and Research Findings

  • Antimicrobial Activity Against M. tuberculosis : A study synthesized various derivatives based on the core structure and tested their activity against M. tuberculosis. The most potent derivative exhibited an MIC of 4 µg/mL against both wild-type and rifampin-resistant strains .
  • Anticancer Evaluation : In another research effort, a series of analogs were synthesized based on Benzeneamine, 4-(2-nitro-4-(trifluoromethyl)phenoxy)-. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The most active analog demonstrated an IC50 value of approximately 700 nM against breast cancer cells .
  • Safety Profile Assessment : Toxicological evaluations have shown that formulations containing this compound do not exhibit significant irritation when applied topically in animal models. For instance, formulations at a concentration of 1% were found to be non-irritating to mouse skin .

Q & A

Advanced Research Question

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded spectra, especially for aromatic protons near EWGs .
  • X-ray Crystallography : Definitive structural confirmation, though challenging due to potential crystallization issues with nitro groups.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, aiding assignments .
  • Cross-Validation : Compare melting points and boiling points with literature data for related compounds (e.g., 4-chloro-2-(trifluoromethyl)benzenamine, Tboil = 339–361 K at reduced pressure) .

What safety protocols should be followed when handling this compound, given its potential hazards?

Basic Research Question

  • Hazard Analysis : Conduct a pre-experiment risk assessment focusing on nitro group explosivity and trifluoromethyl group toxicity .
  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile intermediates (e.g., nitroaromatics).
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Store in a cool, dry place away from reducing agents (nitro groups may decompose exothermically).

How can this compound be utilized in late-stage functionalization or as a reagent in organic synthesis?

Advanced Research Question

  • Deamination Reactions : Analogous to reagent 3 (N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide), this compound could act as a mild deaminating agent for primary amines at room temperature, enabling late-stage editing of biomolecules (e.g., amino acids, pharmaceuticals) .
  • Cross-Coupling : The nitro group can be reduced to an amine for further functionalization (e.g., Buchwald-Hartwig amination).
  • Fluorine Tags : The -CF3 group enhances bioavailability in medicinal chemistry analogs, making it a candidate for PET tracer development.

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